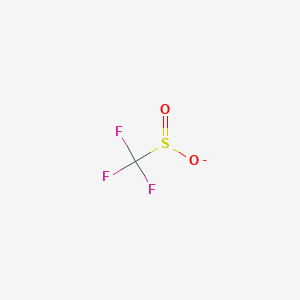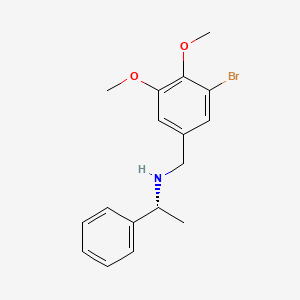
4-chloronicotinic acid chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloronicotinic acid chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloronicotinic acid chloride hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinic acid with thionyl chloride (SOCl2) to form 4-chloronicotinoyl chloride. The resulting compound is then treated with hydrochloric acid (HCl) to obtain 4-chloronicotinoyl chloride hydrochloride .
Reaction Conditions:
Reagents: 4-chloronicotinic acid, thionyl chloride, hydrochloric acid
Solvent: Dichloromethane (DCM)
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
In industrial settings, the production of 4-chloronicotinoyl chloride hydrochloride typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-chloronicotinic acid chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloronicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, solvents like dichloromethane or ethanol, and mild heating.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate, under inert atmosphere.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4-Chloronicotinic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-chloronicotinic acid chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloronicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The compound’s electrophilic carbonyl carbon is the primary site of reactivity, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Nicotinoyl Chloride Hydrochloride: Similar structure but lacks the chlorine atom at the 4-position.
6-Chloronicotinoyl Chloride: Chlorine atom at the 6-position instead of the 4-position.
Uniqueness
4-chloronicotinic acid chloride hydrochloride is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in certain synthetic applications where regioselectivity is important .
Properties
Molecular Formula |
C6H4Cl3NO |
|---|---|
Molecular Weight |
212.5 g/mol |
IUPAC Name |
4-chloropyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H;1H |
InChI Key |
KYBAJHSBLMJOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)



![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)


![(4-Tert-butyl-benzyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B8289976.png)


